molecular formula C20H26O5 B1254902 (1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

Cat. No. B1254902
M. Wt: 346.4 g/mol
InChI Key: KZQAIGOHYNNLKU-GFGFXDNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1beta-methyl-gibberellin A4 is an alkyl-gibberellin that is gibberellin A4 carrying an extra methyl substituent at position 1beta (4beta using gibbane skeletal numbering).

Scientific Research Applications

Hydrogen-Bonded Assembly in Benzazepine Derivatives

Research on benzazepine derivatives, which share structural motifs with the compound , reveals insights into hydrogen-bonded assemblies that can form in zero, one, two, and three dimensions. These studies are crucial for understanding the molecular interactions and crystalline structures of complex organic compounds (Guerrero et al., 2014).

Oxidation Reactions in Azulenes

Another study explores the oxidation reactions involving azulenes, which are related to the structural framework of the given compound, demonstrating the formation of azulene-1-carboxaldehydes and other products. This research provides insights into the reactivity and potential transformations of azulene-based compounds, which could be relevant for understanding similar reactions in the compound of interest (Sigrist & Hansen, 2010).

Asymmetric Synthesis of Polypropanoates

The asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates, starting from ethylidenebis[3,5-dimethylfuran], reveals methodologies for creating complex organic structures with multiple stereogenic centers. This research could offer strategies for synthesizing and manipulating complex molecules similar to the one described (Marchionni & Vogel, 2001).

Isolation and Bioactivity of Diterpenes

The isolation of novel diterpenes with unique carbon-ring systems from natural sources demonstrates the potential of natural products as leads for the development of new compounds with significant biological activities. Such studies can inspire research into the synthesis and application of complex molecules, including the compound (Zhao et al., 2018).

properties

Product Name

(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(1R,2R,5R,8R,9S,10R,11S,12S,14R)-12-hydroxy-11,14-dimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C20H26O5/c1-9-7-19-8-11(9)4-5-12(19)20-10(2)6-13(21)18(3,17(24)25-20)15(20)14(19)16(22)23/h10-15,21H,1,4-8H2,2-3H3,(H,22,23)/t10-,11-,12-,13+,14-,15-,18-,19+,20-/m1/s1

InChI Key

KZQAIGOHYNNLKU-GFGFXDNNSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]3[C@@]1([C@@H]4CC[C@@H]5C[C@@]4([C@H]3C(=O)O)CC5=C)OC2=O)C)O

Canonical SMILES

CC1CC(C2(C3C1(C4CCC5CC4(C3C(=O)O)CC5=C)OC2=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 2
(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 3
(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 4
(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 6
(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

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